molecular formula C14H25ClO B14438137 1-Chlorotetradec-1-en-3-one CAS No. 80037-06-5

1-Chlorotetradec-1-en-3-one

Cat. No.: B14438137
CAS No.: 80037-06-5
M. Wt: 244.80 g/mol
InChI Key: SWTXNKYYCBEQLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chlorotetradec-1-en-3-one is an organic compound characterized by a chlorine atom attached to a tetradecene chain with a ketone functional group at the third position. This compound belongs to the class of haloalkenes, which are known for their diverse chemical reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chlorotetradec-1-en-3-one can be synthesized through several methods. One common approach involves the chlorination of tetradec-1-en-3-one using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure selective chlorination at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These methods ensure high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-Chlorotetradec-1-en-3-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 1-chlorotetradec-1-en-3-ol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted haloalkenes depending on the nucleophile used.

Scientific Research Applications

1-Chlorotetradec-1-en-3-one has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chlorotetradec-1-en-3-one involves its interaction with specific molecular targets. The chlorine atom and the ketone group play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-Bromotetradec-1-en-3-one: Similar structure but with a bromine atom instead of chlorine.

    1-Iodotetradec-1-en-3-one: Contains an iodine atom, leading to different reactivity and applications.

    1-Chlorotetradec-1-en-2-one: Chlorine atom at a different position, affecting its chemical properties.

Properties

CAS No.

80037-06-5

Molecular Formula

C14H25ClO

Molecular Weight

244.80 g/mol

IUPAC Name

1-chlorotetradec-1-en-3-one

InChI

InChI=1S/C14H25ClO/c1-2-3-4-5-6-7-8-9-10-11-14(16)12-13-15/h12-13H,2-11H2,1H3

InChI Key

SWTXNKYYCBEQLG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)C=CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.